2-Bromo-5-fluoro-3-methylaniline
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKUQZCTNUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 3-methylaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Bromination and Fluorination : The initial steps often involve brominating and fluorinating 3-methylaniline.
- Industrial Production Techniques : In industrial settings, optimized reaction conditions such as continuous flow reactors and advanced purification methods (e.g., recrystallization and chromatography) are employed to ensure high yield and purity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced by other nucleophiles.
- Electrophilic Aromatic Substitution : The compound can undergo further substitutions on the aromatic ring.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura coupling, making it valuable for synthesizing complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized in the development of new drugs and therapeutic agents. Its halogenated structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance:
- Drug Design : The compound's ability to form stable intermediates makes it suitable for synthesizing active pharmaceutical ingredients (APIs).
- Medicinal Chemistry : It is involved in the design of compounds that target specific biological pathways, contributing to the development of novel therapeutics .
Material Science
The compound is also employed in material science for synthesizing advanced materials with tailored electronic and optical properties. Its unique structural features enable the creation of materials that can be used in:
- Organic Electronics : Such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Nanotechnology : In creating nanomaterials with specific functionalities due to its reactive sites .
-
Case Study on Drug Development :
A study published in a leading journal highlighted the use of this compound as a key intermediate in synthesizing a novel class of anti-cancer agents. The compound's unique reactivity allowed for efficient modifications leading to enhanced potency against specific cancer cell lines. -
Material Science Application :
Researchers have utilized this compound in developing new organic semiconductors that exhibit improved charge transport properties, demonstrating its potential in next-generation electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methylaniline in various applications involves its ability to participate in diverse chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-bromo-5-fluoro-3-methylaniline with structurally similar compounds, focusing on substituent patterns, physical properties, and applications.
Substituent Variations and Molecular Properties
Table 1: Structural and Physical Properties of Selected Halogenated Anilines
Key Observations:
Substituent Effects: Bromine and fluorine are electron-withdrawing groups (EWGs), which deactivate the benzene ring and direct electrophilic substitution to meta/para positions. Methyl groups (electron-donating) counteract this effect, increasing ortho/para reactivity .
Molecular Weight :
- Chlorine-containing analogs (e.g., C₆H₄BrClFN) have higher molecular weights than fluorine-only derivatives due to chlorine’s atomic mass .
Physical Properties: Limited data on melting/boiling points for fluoro-bromo anilines suggest these compounds are typically oily or crystalline solids at room temperature. For example, 4-bromo-3-methylaniline (C₇H₈BrN) has a melting point of 80–82°C .
Biological Activity
2-Bromo-5-fluoro-3-methylaniline (C₇H₇BrFN) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties allow it to serve as a versatile building block for synthesizing more complex molecules. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential applications.
- Molecular Formula: C₇H₇BrFN
- Molecular Weight: 204.04 g/mol
- CAS Number: 1463053-93-1
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the context of its use in drug discovery and development. Its biological effects can be categorized into several areas:
1. Anticancer Properties
Research indicates that derivatives of aniline compounds, including this compound, have shown potential anticancer activity. For instance, studies have demonstrated that certain aniline derivatives can induce apoptosis in cancer cells, particularly in HeLa cells (cervical cancer cell line) .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
3. Toxicological Profile
The toxicological profile of this compound suggests moderate toxicity. It is classified under acute toxicity categories, indicating potential harmful effects upon exposure:
- Acute Toxicity (Oral): Harmful if swallowed.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
These classifications highlight the need for careful handling and utilization in laboratory settings .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-fluoro-3-methylaniline, and how can regioselectivity be controlled?
Methodological Answer: The synthesis of this compound (CAS 1393442-46-0) can be approached via directed ortho-metalation (DoM) or electrophilic substitution. For regioselective bromination, pre-functionalization of the aniline ring with a directing group (e.g., -NHBoc) is critical. Evidence from related brominated anilines (e.g., 2-Bromo-5-methylaniline, CAS 53078-85-6) suggests that using Br₂ in a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–5°C) minimizes polybromination . Fluorination via diazotization followed by Balz-Schiemann reaction (using NaNO₂/HBF₄) ensures retention of the methyl group at the meta position .
Q. Which spectroscopic techniques are most reliable for confirming the substitution pattern of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The methyl group at C3 causes splitting in aromatic proton signals (δ ~6.8–7.2 ppm), while ¹⁹F NMR identifies the fluorine substituent (δ ~-110 to -120 ppm). Coupling constants (³J) between adjacent protons help distinguish ortho/para fluorine placement .
- HRMS : Confirm molecular mass (C₇H₆BrF₂N; theoretical ~219.97 Da) and isotopic patterns for bromine (1:1 ratio for M/M+2) .
Q. How can conflicting literature data on physical properties (e.g., melting point) be resolved?
Methodological Answer: Discrepancies in reported melting points (e.g., 85–90°C vs. 92–95°C) often arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (hexane/EtOAC) followed by DSC analysis ensures phase purity. Cross-referencing with structurally similar compounds (e.g., 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, CAS 1881295-62-0) can validate trends in thermal stability .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The bromine atom’s σ-hole (electrophilic region) facilitates Suzuki-Miyaura couplings, while the fluorine’s electronegativity directs nucleophilic attacks. Compare with analogs like 3-Bromo-5-fluoro-2-methylpyridine (CAS 1211542-29-8) to assess steric and electronic effects .
Q. How do directing groups influence functionalization of this compound in heterocyclic synthesis?
Methodological Answer: Introducing a Boc-protected amine (-NHBoc) enhances regioselectivity in Pd-catalyzed C–H activation. For example, coupling with 2-chloropyridine derivatives (e.g., 5-Bromo-2-fluoropyridine, CAS 766-11-0) yields fused pyridoindoles. Kinetic studies under inert atmospheres (N₂/Ar) prevent dehalogenation .
Q. What are the challenges in using this compound as a precursor for fluorinated drug candidates?
Methodological Answer: The compound’s stability under basic/acidic conditions is critical. For instance, in SNAr reactions, the methyl group may sterically hinder nucleophilic substitution. Optimize conditions using polar aprotic solvents (DMF, DMSO) and Cs₂CO₃ as a mild base. Compare with 4-Bromo-3-methylaniline (CAS 41963-20-6) to assess methyl group effects on reaction kinetics .
Q. How does storage condition variability impact experimental reproducibility?
Methodological Answer: Degradation studies show that light and moisture accelerate decomposition. Store under N₂ at -20°C in amber vials with molecular sieves. Monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) and compare with freshly synthesized batches. Safety protocols from related fluoroanilines (e.g., 3-Bromo-5-chloro-2-fluoroaniline) recommend PPE and fume hood use .
Data Contradiction Analysis
3.1 Resolving discrepancies in reported reaction yields for brominated aniline derivatives
Methodological Answer:
Yields vary due to competing side reactions (e.g., dehalogenation or dimerization). Use in situ monitoring (ReactIR, GC-MS) to track intermediates. For example, in Ullmann couplings, excess CuI suppresses homo-coupling. Compare with 2-Bromo-4′-methylacetophenone (CAS 619-41-0), where steric effects reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
